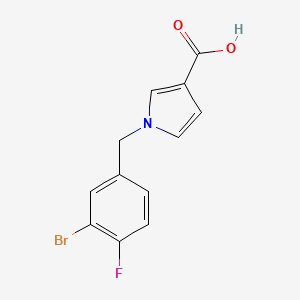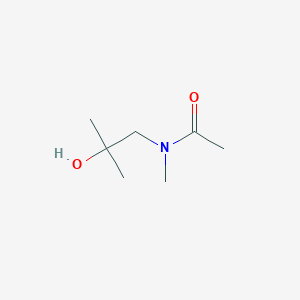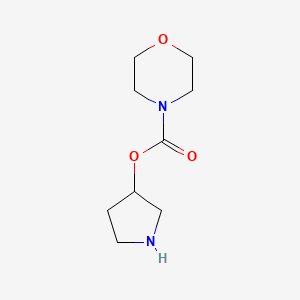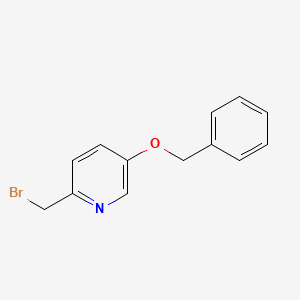
1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
This compound is a pyrrole derivative, which is a class of compounds containing a five-membered aromatic ring with one nitrogen atom. The “1-(3-bromo-4-fluorobenzyl)” part indicates a benzyl group (a benzene ring with a CH2 group attached) that is substituted with bromine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring attached to a benzyl group. The benzyl group would be substituted with bromine and fluorine atoms .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine and fluorine atoms in the benzyl group would likely make this compound more reactive than unsubstituted benzyl pyrrole .Scientific Research Applications
Synthesis and Functionalization
- Versatile Synthons for Spin-labelling Studies: The synthesis of fluorophenyl nitroxides from the Grignard reagent prepared from 1-bromo-4-fluorobenzene demonstrates the compound's utility as a versatile synthon in spin-labelling studies, facilitating the study of molecular motion and structure in biological systems (Hankovszky et al., 1989).
- Palladium-catalyzed Carbonylative Cyclization: The carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine underlines the importance of bromo and fluoro substitutions in facilitating palladium-catalyzed reactions, leading to the synthesis of pyrrole diones with potential biological activities (Yeon Kyu Bae & C. Cho, 2014).
Potential Biological Applications
- Anticancer and Anticholinergic Activities: The synthesis of bromophenols, including natural products with structural similarities to the compound , and their demonstrated potent antioxidant and anticholinergic activities suggest potential therapeutic applications in treating cancer and neurodegenerative diseases (Rezai et al., 2018).
Material Science Applications
- Metal-Organic Frameworks (MOFs): The development of Co(II)-based metal–organic frameworks using aromatic carboxylic acid ligands showcases the utility of bromo and fluoro functionalized compounds in constructing materials with highly selective gas adsorption properties, relevant for environmental and energy-related applications (Sun et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c13-10-5-8(1-2-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCGKIGQFQZEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)


![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)




![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)

![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)